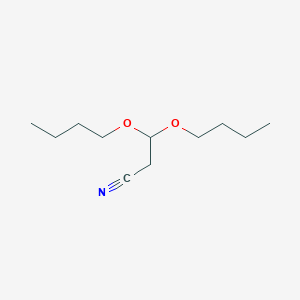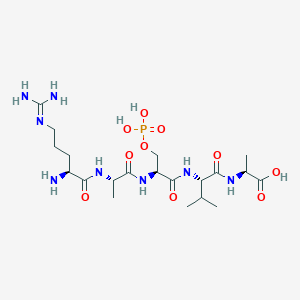
3,3-Dibutoxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dibutoxypropanenitrile is an organic compound with the molecular formula C9H17NO2. It is a nitrile derivative, characterized by the presence of two butoxy groups attached to the third carbon of a propanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dibutoxypropanenitrile can be synthesized through the reaction of acrylonitrile with butanol in the presence of a catalyst. The reaction typically involves the use of a platinum or palladium catalyst to facilitate the addition of butoxy groups to the acrylonitrile. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3,3-Dibutoxypropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3,3-Dibutoxypropanenitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may be used in the study of enzyme inhibition and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dibutoxypropanenitrile involves its interaction with various molecular targets, depending on the specific application. For instance, in biochemical studies, it may act as an inhibitor or activator of certain enzymes. The pathways involved typically include the binding of the compound to active sites on proteins or other biomolecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethoxypropanenitrile: Similar in structure but with methoxy groups instead of butoxy groups.
3,3-Diethoxypropanenitrile: Contains ethoxy groups instead of butoxy groups.
3,3-Dipropoxypropanenitrile: Features propoxy groups in place of butoxy groups.
Uniqueness
3,3-Dibutoxypropanenitrile is unique due to its longer butoxy chains, which can impart different physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
64861-67-2 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3,3-dibutoxypropanenitrile |
InChI |
InChI=1S/C11H21NO2/c1-3-5-9-13-11(7-8-12)14-10-6-4-2/h11H,3-7,9-10H2,1-2H3 |
InChI Key |
XHGFTCMTKSDVJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CC#N)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B14502622.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)





![N,N,N-Triethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride](/img/structure/B14502635.png)
![2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane](/img/structure/B14502670.png)
![N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14502671.png)

![2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol](/img/structure/B14502682.png)


